molecular formula C19H20N6O2S B2819844 4-{1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}thiomorpholine CAS No. 1251708-89-0

4-{1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}thiomorpholine

Cat. No.: B2819844
CAS No.: 1251708-89-0
M. Wt: 396.47
InChI Key: NJMOMSZJDKHNEC-UHFFFAOYSA-N
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Description

The compound 4-{1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}thiomorpholine is a heterocyclic molecule featuring a pyridine core linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety, a 5-methylpyrazole group, and a thiomorpholine carbonyl unit.

Properties

IUPAC Name

[1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-15(19(26)24-6-8-28-9-7-24)11-21-25(12)16-10-14(4-5-20-16)18-22-17(23-27-18)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOMSZJDKHNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific rings and functional groups. Typical synthetic routes might include:

    Formation of the Oxadiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This might involve the condensation of hydrazines with 1,3-diketones or similar compounds.

    Formation of the Pyridine Ring: This could be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The different rings and functional groups would be coupled together using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the nitrogen-containing rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of cyclopropyl-oxadiazole , methylpyrazole , and thiomorpholine groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight Notable Features
Target Compound Pyridine-linked Cyclopropyl-oxadiazole, methylpyrazole, thiomorpholine ~413.4* Enhanced metabolic stability (cyclopropyl), potential for DNA gyrase binding
4-{5-[3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Pyrimidin-4-yl}Thiomorpholine Pyrimidine-linked Fluorophenyl-oxadiazole, thiomorpholine 357.36 Fluorine substituent may improve lipophilicity; pyrimidine vs. pyridine core
Thiomorpholine/Piperazine Derivatives (e.g., 1-Chloro-2-Isocyanatoethane analogs) Flexible aliphatic chain Thiomorpholine/piperazine, isocyanatoethane Variable Activity against Gram-positive bacteria; DNA gyrase affinity
Thiomorpholine Dioxide-containing SMs (e.g., T4, T5 in C. jejuni study) Variable Thiomorpholine dioxide, sulfur/nitrogen groups Variable No clear structure-activity correlation observed

*Calculated from formula: C₁₉H₂₀N₆O₂S.

Key Observations:

Core Heterocycles: The pyridine core in the target compound contrasts with the pyrimidine in the fluorophenyl analog . The cyclopropyl group on the oxadiazole may confer greater metabolic stability compared to the fluorophenyl group in , which could enhance bioavailability.

Functional Group Impact :

  • Thiomorpholine is a common feature in antimicrobial agents, as seen in studies where thiomorpholine derivatives showed Gram-positive activity .
  • The methylpyrazole group in the target compound may increase lipophilicity, improving membrane permeability compared to simpler thiomorpholine derivatives .

Physicochemical Properties

  • Solubility : The thiomorpholine carbonyl and pyridine core may improve aqueous solubility compared to purely aromatic analogs.

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